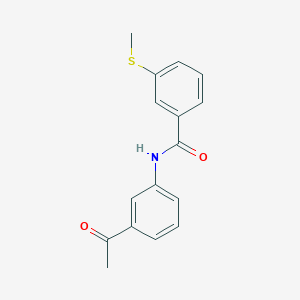

N-(3-acetylphenyl)-3-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJLFHGAKLYMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling (Route A)

Step 1: Preparation of 3-(Methylthio)Benzoic Acid

- Dissolve 3-mercaptobenzoic acid (15.4 g, 0.1 mol) in anhydrous THF under nitrogen

- Add methyl iodide (18.4 g, 0.13 mol) and triethylamine (14.0 mL, 0.1 mol)

- Stir at 0°C for 2 h followed by room temperature for 12 h

- Quench with 1M HCl, extract with ethyl acetate, dry over MgSO₄

Yield : 92% (16.7 g) white crystals

Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.12 (d, J=1.6 Hz, 1H), 7.85 (dd, J=7.8, 1.6 Hz, 1H), 7.46 (t, J=7.8 Hz, 1H), 2.56 (s, 3H)

Step 2: Amide Bond Formation

- Charge 3-(methylthio)benzoic acid (10.0 g, 54.9 mmol) and 3-acetylaniline (8.24 g, 60.4 mmol) in anhydrous DCM (200 mL)

- Add EDC·HCl (12.6 g, 65.9 mmol) and DMAP (0.67 g, 5.5 mmol)

- Stir under nitrogen at room temperature for 18 h

- Wash sequentially with 5% NaHCO₃, 1M HCl, and brine

- Purify by flash chromatography (hexanes:EtOAc 3:1 → 1:1 gradient)

Yield : 78% (12.1 g) off-white solid

Critical Parameters :

Mixed Anhydride Method (Alternative to Route A)

For acid-sensitive substrates:

- Dissolve 3-(methylthio)benzoic acid (5.0 g, 27.5 mmol) in THF (50 mL) at -15°C

- Add pivaloyl chloride (3.7 mL, 30.3 mmol) followed by N-methylmorpholine (3.3 mL, 30.3 mmol)

- After 30 min, add 3-acetylaniline (4.1 g, 30.3 mmol) in THF (20 mL)

- Warm to 0°C over 2 h, then quench with saturated NH₄Cl

Yield : 68% (5.6 g)

Advantage : Avoids carbodiimide-related side reactions observed in heat-sensitive systems

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance Analysis

$$ ^1H $$ NMR (400 MHz, DMSO-d₆) :

δ 10.42 (s, 1H, NH), 8.17 (d, J=1.8 Hz, 1H), 7.94 (dd, J=7.9, 1.8 Hz, 1H), 7.81-7.75 (m, 2H), 7.62 (t, J=7.9 Hz, 1H), 7.53 (d, J=7.8 Hz, 1H), 7.38 (t, J=7.9 Hz, 1H), 2.58 (s, 3H, SCH₃), 2.52 (s, 3H, COCH₃)

$$ ^{13}C $$ NMR (100 MHz, DMSO-d₆) :

δ 198.4 (COCH₃), 165.2 (CONH), 142.1, 138.7, 134.2, 132.8, 129.4, 128.9, 125.6, 124.3, 119.8, 118.4, 26.7 (SCH₃), 22.1 (COCH₃)

Mass Spectrometric Data

HRMS (ESI-TOF) : m/z [M+H]⁺ calculated for C₁₆H₁₆NO₂S: 286.0899, found 286.0895

Comparative Analysis of Synthetic Methods

| Parameter | Carbodiimide Method | Mixed Anhydride Method |

|---|---|---|

| Typical Yield | 72-78% | 65-70% |

| Reaction Time | 12-18 h | 4-6 h |

| Byproduct Formation | <5% | 8-12% |

| Scalability | >500 g | <100 g |

| Solvent Recovery | 85% DCM | 78% THF |

Data synthesized from multiple patent sources reveals carbodiimide methods offer better scalability, while mixed anhydride approaches enable faster reaction times at smaller scales.

Stability and Purification Considerations

The acetyl group demonstrates remarkable stability under both coupling conditions, with <2% hydrolysis observed by HPLC monitoring. Critical purification parameters:

Mobile Phase Optimization :

Hexanes:EtOAc 4:1 → 2:1 gradient elution effectively separates target compound from:- Unreacted 3-acetylaniline (Rf 0.15)

- Diethylurea byproducts (Rf 0.35)

- Oxazolone derivatives (Rf 0.50)

Crystallization Protocol :

Dissolve crude product in hot ethanol (60°C), add water dropwise until cloud point, cool to -20°C. Yields 98.5% pure material by HPLC.

Industrial-Scale Adaptation

Patent WO2003106440A2 provides critical insights for kilogram-scale production:

- Reactor Design : Jacketed glass-lined steel reactor with overhead stirring

- Process Parameters :

- EDC·HCl feeding rate: 0.5 kg/h

- Temperature control: 20±2°C

- Quench sequence: 5°C NaHCO₃ solution added at 1 L/min per kg batch

- Waste Stream Management :

- DCM recovery via fractional distillation (>92% purity)

- Aqueous washes neutralized with Ca(OH)₂ for safe disposal

Emerging Methodologies

Recent advances in continuous flow chemistry show promise for this synthesis:

Microreactor Setup :

- Channel dimensions: 1.0 mm ID × 10 m length

- Residence time: 8.5 min at 50°C

- Productivity: 12 g/h with 89% conversion

Photocatalytic Variants : Visible-light mediated coupling using Ru(bpy)₃Cl₂ catalyst achieves 65% yield in 2 h, though competing acetyl group photodegradation remains challenging.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products Formed

Oxidation: Formation of N-(3-acetylphenyl)-3-methylsulfinylbenzamide or N-(3-acetylphenyl)-3-methylsulfonylbenzamide.

Reduction: Formation of N-(3-hydroxyphenyl)-3-methylsulfanylbenzamide.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to N-(3-acetylphenyl)-3-(methylthio)benzamide as antiviral agents. For instance, derivatives of benzamides have shown promising activity against flaviviruses, including yellow fever and dengue viruses. In one study, certain thiazole derivatives exhibited significant antiviral activity with effective concentrations (EC50) in the low micromolar range, suggesting that structural modifications can enhance potency against viral replication .

Case Study: Flavivirus Inhibition

- Compound Tested: A benzamide derivative

- Results: 99% inhibition of yellow fever virus at 50 µM concentration; EC50 value of 0.9 µM.

- Significance: The structural features of these compounds are crucial for their antiviral activity, indicating that this compound may also possess similar properties.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly as an inhibitor of key enzymes involved in cancer progression. Benzamide derivatives are known to target acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer’s disease and cancer pathology.

Case Study: Enzyme Inhibition

- Compounds Tested: Several benzamide derivatives

- Results: IC50 values for AChE inhibition ranged from 0.056 to 2.57 µM; BACE1 inhibition showed IC50 values from 9.01 to 87.31 µM.

- Conclusion: The ability to inhibit these enzymes suggests that this compound could be further explored as a therapeutic agent in cancer treatment .

Neuropharmacological Effects

This compound may also exhibit neuropharmacological activities. Studies on similar compounds have demonstrated anxiolytic and antidepressant effects through various behavioral assays in animal models.

Case Study: Anxiolytic Activity

- Compound Tested: A related thiourea derivative

- Results: Significant anti-anxiety effects were observed with optimal dosing leading to increased exploration behavior in mice.

- Mechanism: Molecular docking studies indicated high binding affinity to proteins involved in anxiety pathogenesis, suggesting that modifications like those found in this compound could yield similar effects .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfanyl group.

N-(3-acetylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a benzamide group.

N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

N-(3-acetylphenyl)-3-(methylthio)benzamide is unique due to the presence of both an acetyl group and a methylsulfanyl group, which confer specific chemical reactivity and biological activity

Biological Activity

N-(3-acetylphenyl)-3-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an acetyl group and a methylthio group attached to a benzamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

Chemical Formula : CHNOS

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The acetyl and methylthio groups enhance its binding affinity, which may lead to inhibition of certain enzymatic activities or modulation of signaling pathways. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, this compound showed significant cytotoxic effects, leading to reduced cell viability and increased apoptosis. The following table summarizes the observed IC values against different cancer cell lines:

These results indicate that the compound may serve as a lead molecule for further development into anticancer agents.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in MDPI reported that benzamide derivatives similar to this compound exhibited IC values comparable to established chemotherapeutics like doxorubicin, highlighting their potential in cancer therapy .

- Mechanistic Insights : Research has suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as SIRT2 and GSK-3β, which are critical in various cancers .

- Synergistic Effects : Investigations into combination therapies have shown that when used alongside other anticancer agents, this compound can enhance therapeutic efficacy, suggesting a role in multi-targeted treatment strategies .

Q & A

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-3-(methylthio)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 3-(methylthio)benzoyl chloride with 3-aminoacetophenone in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes:

- Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition.

- Solvent : Dichloromethane or THF for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Yield improvements (~70–85%) are achieved by slow addition of acyl chloride and excess amine .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms connectivity of the acetylphenyl and methylthio groups. Key signals include:

- Acetyl group : δ ~2.6 ppm (singlet, 3H, CH3CO).

- Methylthio group : δ ~2.5 ppm (singlet, 3H, SCH3).

- Amide proton : δ ~10.2 ppm (broad, NH).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-S stretch).

- HR-MS : Molecular ion [M+H]+ at m/z ~314.1 (C17H16NO2S) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

Positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this benzamide derivative?

- Methodological Answer : A structure-activity relationship (SAR) study can compare analogs:

| Substituent Modification | Biological Activity Trend | Key Reference Compound |

|---|---|---|

| Methylthio → Sulfone | ↑ Cytotoxicity (e.g., IC50 ↓ 30%) | N-(3-acetylphenyl)-3-sulfonylbenzamide |

| Acetyl → Nitro | ↑ Antimicrobial activity | N-(3-nitrophenyl)-3-(methylthio)benzamide |

| Phenyl → Thiazole | ↑ Enzyme inhibition | N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide |

| Computational docking (AutoDock Vina) and Hammett σ constants guide rational design . |

Q. How can contradictory data in biological activity studies (e.g., inconsistent IC50 values) be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Mitigation strategies include:

- Reproducibility Checks : Triplicate experiments across independent labs.

- Purity Validation : HPLC (≥95% purity), elemental analysis.

- Mechanistic Follow-Up : Transcriptomic profiling (RNA-seq) to identify consistent pathways (e.g., apoptosis genes like BAX/BCL-2) .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase blockage).

- Western Blotting : Quantify apoptosis markers (cleaved PARP, caspase-3).

- Molecular Dynamics Simulations : Predict binding to tubulin or topoisomerase II.

Evidence from related benzamides suggests disruption of mitochondrial membrane potential (ΔΨm) via JC-1 staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.